Sulfonamide-01 -

Sulfonamide-01

Catalog Number: EVT-10905298
CAS Number:
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sulfonamides, including Sulfonamide-01, are derived from sulfanilamide, the first synthetic antibacterial agent discovered in the 1930s. They are classified as antibiotics and act primarily by inhibiting bacterial growth. This class of drugs is further categorized based on their chemical structure and specific biological activity. Sulfonamide-01 can be classified under primary sulfonamides, which are formed through the reaction of sulfonyl chlorides with amines or ammonia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sulfonamide-01 typically involves several key steps:

  1. Starting Materials: The process begins with the reaction of a sulfonyl chloride with an amine or ammonia surrogate. For instance, 4-methylbenzenesulfonyl chloride can be reacted with propan-1-amine to yield an intermediate sulfonamide .
  2. Reaction Conditions: The reactions are often conducted in organic solvents such as dichloromethane or dimethyl sulfoxide under controlled temperature conditions (often at low temperatures around -78 °C) to optimize yields and minimize side reactions .
  3. Purification: After the reaction, the product is typically purified using techniques such as thin-layer chromatography (TLC) or recrystallization from suitable solvents .
  4. Characterization: The synthesized compound is characterized using various spectroscopic techniques including ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Sulfonamide-01 features a sulfonamide group attached to an aromatic ring, which enhances its antibacterial activity. The typical structure can be represented as follows:

R SO2NH2\text{R SO}_2\text{NH}_2

Where R represents an aromatic or aliphatic group. Key data points include:

  • Molecular Weight: Varies depending on the specific substituents attached to the sulfonamide group.
  • Melting Point: Generally falls within the range of 70-130 °C for various sulfonamide derivatives.
  • Spectroscopic Data: Characteristic peaks in FT-IR spectroscopy for N-H stretching (around 3200-3400 cm^-1) and S=O stretching (around 1000-1200 cm^-1) .
Chemical Reactions Analysis

Reactions and Technical Details

Sulfonamide-01 undergoes several significant chemical reactions:

  1. Formation Reaction: As previously mentioned, its synthesis involves nucleophilic substitution where an amine reacts with a sulfonyl chloride.
  2. Acid-base Reactions: The sulfonamide group can participate in acid-base reactions due to the presence of the amine nitrogen.
  3. Reactivity with Electrophiles: Sulfonamides can react with electrophiles under certain conditions, leading to various derivatives that may exhibit enhanced biological activity .
Mechanism of Action

Process and Data

The mechanism of action of Sulfonamide-01 primarily revolves around its ability to inhibit bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase, which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form folate. By mimicking PABA, Sulfonamide-01 effectively disrupts bacterial growth and replication .

Key data points include:

  • Inhibition Constant (Ki): Varies among different sulfonamides but typically falls within nanomolar ranges for effective compounds.
  • Minimum Inhibitory Concentration (MIC): Often reported in studies as low as 0.001 to 0.5 mg/mL against various bacterial strains .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sulfonamide-01 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Crystallinity: Often forms crystalline solids, which can be characterized by their melting points and purity levels.

Relevant data includes:

PropertyValue
Molecular WeightVaries (e.g., ~293 g/mol)
Melting Point70 - 130 °C
SolubilitySoluble in DMSO
Applications

Scientific Uses

Sulfonamide-01 has a wide array of applications in medicinal chemistry:

  1. Antibacterial Agent: Primarily used for treating bacterial infections due to its mechanism of action against folic acid synthesis.
  2. Research Tool: Employed in biochemical research to study metabolic pathways involving folate metabolism.
  3. Drug Development: Serves as a scaffold for developing new antibiotics with improved efficacy and reduced resistance profiles.
Historical Evolution and Academic Significance of Sulfonamide Derivatives

Pioneering Discoveries in Sulfonamide-Based Chemotherapy

The foundational breakthrough in sulfonamide chemotherapy occurred in 1932 when Gerhard Domagk at the Bayer Laboratories of IG Farben discovered the antibacterial properties of Prontosil (Sulfamidochrysoïdine). This azo dye derivative demonstrated unprecedented efficacy against streptococcal infections in murine models, leading to the first systemic antibacterial agent effective in vivo [9] [10]. Domagk’s personal urgency catalyzed this discovery when he successfully treated his daughter’s life-threatening streptococcal infection, providing the inaugural human validation of Prontosil’s therapeutic potential. This seminal work earned Domagk the 1939 Nobel Prize in Physiology or Medicine, establishing sulfonamides as the first broadly effective synthetic antimicrobial agents [9].

The mechanism of Prontosil’s action remained enigmatic until 1935, when researchers at the Pasteur Institute (Trefouël, Bovet, and Nitti) made a critical discovery: Prontosil functions as a prodrug metabolized in vivo to release the bioactive moiety sulfanilamide (para-aminobenzenesulfonamide) [9] [10]. This revelation reshaped pharmaceutical development, demonstrating that metabolic activation could be harnessed therapeutically. The elucidation of sulfanilamide’s direct action as a competitive antagonist of para-aminobenzoic acid (PABA) in bacterial folate synthesis provided the first rational design framework for antibacterial agents [10].

Table 1: Key Milestones in Early Sulfonamide Drug Development

YearDiscovery/EventSignificance
1909Paul Gelmo synthesizes sulfanilamideInitial chemical synthesis without recognized therapeutic application
1932Domagk identifies Prontosil's antibacterial efficacyFirst in vivo proof of systemic antibacterial chemotherapy
1935Trefouël team identifies sulfanilamide metaboliteEstablishes prodrug concept and true active moiety
1936Leonard Colebrook applies Prontosil to puerperal feverReduces maternal mortality from 25% to <5%, validating clinical utility
1939Domagk awarded Nobel PrizeRecognizes sulfonamides as first synthetic antimicrobial agents

The rapid clinical adoption of Prontosil revolutionized infectious disease management. By 1936, Leonard Colebrook demonstrated that Prontosil reduced mortality from puerperal fever from 25% to under 5%, marking one of antimicrobial chemotherapy’s first decisive victories [9]. This success catalyzed global efforts to synthesize novel sulfonamide derivatives, yielding sulfapyridine (1938), sulfathiazole (1939), and sulfadiazine (1941), each improving therapeutic profiles against pneumonia, wound infections, and other bacterial diseases [10].

Role of Sulfonamide-01 in Shifting Antibiotic Development Paradigms

Sulfonamide-01 derivatives instigated a paradigm shift in antibiotic development by demonstrating that synthetic chemicals could outperform natural products in specificity and scalability. Unlike earlier serendipitous discoveries, sulfonamides enabled rational drug design through targeted molecular modifications. Researchers systematically altered the sulfanilamide core’s R-groups, optimizing pharmacokinetic properties and antibacterial spectra. This approach yielded sulfamethoxazole (long half-life) and sulfacetamide (enhanced solubility) – agents that remained clinically relevant for decades [10]. The sulfonamide scaffold proved uniquely amenable to diversification, facilitating the development of agents tailored to specific infectious pathogens and tissue distributions.

Critically, sulfonamides exposed the looming threat of antibiotic resistance. Resistance mechanisms emerged within years of clinical deployment, with bacteria developing sulfonamide-resistant dihydropteroate synthases through mutation or horizontal gene transfer [3]. This phenomenon, first documented in the late 1930s, fundamentally altered antibiotic development by necessitating:

  • Continuous synthetic innovation to overcome resistance
  • Combinatorial approaches (e.g., sulfamethoxazole-trimethoprim)
  • Ecological studies of resistance gene dissemination [3] [10]

The most transformative shift emerged from sulfonamides’ expansion into non-antibacterial therapeutics. Researchers recognized that the sulfonamide core could interact with diverse biological targets beyond bacterial enzymes:

Table 2: Sulfonamide-01 Derivatives in Non-Antibacterial Therapeutics

Therapeutic AreaKey DerivativesMolecular TargetsClinical Impact
OncologyPazopanib, SLC-0111VEGFR-2, Carbonic anhydrase IX/XIIAntiangiogenic therapy for renal cell carcinoma
DiabetologyTolbutamide, GlipizidePancreatic β-cell KATP channelsFirst oral hypoglycemics for type 2 diabetes
DiureticsAcetazolamide, FurosemideCarbonic anhydrase, NKCC2 cotransporterTreatment of hypertension and edema
NeuroinflammationSumatriptan5-HT1D/1B receptorsMigraine-specific vasoconstriction

Carbonic anhydrase inhibitors like acetazolamide repurposed sulfonamides for glaucoma and altitude sickness, while thiazide diuretics (e.g., chlorothiazide) emerged from sulfonamide-based bacteriostatic research [10]. In oncology, sulfonamide-based VEGFR-2 inhibitors (pazopanib) and carbonic anhydrase IX/XII inhibitors (SLC-0111) exploit tumor-associated hypoxia and acidosis [4]. Recent glycoside-sulfonamide hybrids demonstrate potent cytotoxicity against HepG2 and MCF-7 cell lines (IC₅₀ = 8.39–21.15 μM) through dual VEGFR-2 and CA inhibition [4] [8].

Academic Debates on Structural Innovation in Early Sulfonamide Synthesis

The structural optimization of sulfonamides ignited intense academic debates focusing on three pivotal aspects:

Aromatic amine necessity: A fundamental controversy centered on whether the para-amino group (–NH₂) was indispensable for antibacterial activity. Early structure-activity relationship (SAR) studies indicated that N⁴-arylamine derivatives (e.g., sulfadiazine, sulfamethoxazole) retained potent dihydropteroate synthase inhibition, while non-aromatic analogs showed diminished activity [1]. This led to the classification of sulfonamides into two categories:

  • Antibacterial sulfonamides: Contain aromatic amine moiety
  • Non-antibacterial sulfonamides: Lack aromatic amine but retain other pharmacological activities [1] [10]The resolution came through crystallographic studies confirming that the para-amino group formed essential hydrogen bonds with PABA-binding pockets in target enzymes, explaining why its absence or substitution abolished antibacterial effects [1].

Synthetic pathway optimization: Two competing synthesis routes provoked methodological debates:

  • Classical sulfonyl chloride amination: Involved reacting sulfonyl chlorides with ammonia or amines, providing high yields but generating corrosive intermediates [1]
  • Direct sulfonylation: Employed alternative sulfonating agents to bypass chloride intermediates, reducing hazards but requiring stringent conditions [1]The classical route prevailed industrially due to scalability, exemplified by sulfanilamide synthesis from acetanilide via chlorosulfonation (85% yield) [1]. Modifications to heterocyclic R-groups provoked further debate, particularly whether pyrimidine (sulfadiazine) or isoxazole (sulfisoxazole) rings optimized bioavailability and antibacterial spectra.

Metal coordination innovations: A transformative debate emerged when researchers explored whether sulfonamide efficacy could be enhanced through metal coordination. Initial skepticism centered on potential toxicity versus benefit. Recent evidence demonstrates that ruthenium(III)-sulfonamide complexes exhibit significantly greater antibacterial activity than free ligands due to:

  • Enhanced DNA affinity via groove binding
  • Redox-activated drug release under hypoxic conditions [5]For example, [RuCl(OH₂)(STZ)₂]Cl₂·H₂O (sulfathiazole complex) showed 8-fold lower MICs against Staphylococcus aureus than sulfathiazole alone [5]. Copper(II)-sulfamethazine complexes similarly demonstrated improved nuclease-mimetic activity, confirming metal coordination as a viable strategy for overcoming bacterial resistance [1].

Table 3: Key Academic Debates in Sulfonamide Structural Innovation

Debate FocusOpposing ViewpointsResolution & Impact
Aromatic amine necessityEssential for antibacterial activity vs. Replaceable with other pharmacophoresArylamine confirmed crucial for PABA mimicry; defined structural prerequisites
Optimal synthesis routeSulfonyl chloride amination vs. Direct sulfonylationClassical method adopted for scalability despite corrosion challenges
Heterocyclic R-groupsPyrimidine vs. Isoxazole derivativesBoth utilized contextually: pyrimidines for potency, isoxazoles for solubility
Metal coordinationToxicity concerns vs. Efficacy enhancementRuthenium/copper complexes validated as resistance-overcoming strategies

These debates drove iterative refinements in sulfonamide design, establishing foundational principles for modern medicinal chemistry. The aromatic amine requirement directly informed later antimetabolite drugs, while heterocyclic optimizations set precedents for targeted kinase inhibitors [1] [8]. Crucially, these academic investigations transformed sulfonamides from narrowly targeted antibacterials into versatile pharmacophores capable of selective interactions with diverse enzyme classes – a legacy extending from 1930s chemotherapy to contemporary multi-target drug design [4] [8].

Properties

Product Name

Sulfonamide-01

IUPAC Name

6-[(2-ethoxyphenyl)-methylsulfamoyl]-4-oxo-N-prop-2-enyl-1H-quinoline-3-carboxamide

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C22H23N3O5S/c1-4-12-23-22(27)17-14-24-18-11-10-15(13-16(18)21(17)26)31(28,29)25(3)19-8-6-7-9-20(19)30-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,23,27)(H,24,26)

InChI Key

IVIJZILSKWHMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.